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1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

Catalog No.
S15873726
CAS No.
M.F
C8H13N3S
M. Wt
183.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

Product Name

1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

IUPAC Name

1-methyl-N-(thiolan-3-yl)pyrazol-4-amine

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

InChI

InChI=1S/C8H13N3S/c1-11-5-8(4-9-11)10-7-2-3-12-6-7/h4-5,7,10H,2-3,6H2,1H3

InChI Key

YEPSUTGYYZSZSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCSC2

1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H13N3SC_8H_{13}N_3S and a molecular weight of 183.28 g/mol. It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, making it part of a class of compounds known for various biological activities. The compound's structure includes a thiolan moiety, which contributes to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals .

The chemical reactivity of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine can be attributed to the functional groups present in its structure. The amine group can undergo typical nucleophilic substitution reactions, while the pyrazole ring can participate in electrophilic aromatic substitution reactions. Additionally, the thiolane component may engage in reactions typical of sulfur-containing compounds, such as oxidation or formation of disulfides under certain conditions. Specific reaction pathways and mechanisms would depend on the reaction conditions and the presence of other reagents.

The synthesis of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of the Thiolan Group: This may involve cyclization reactions where sulfur-containing compounds are introduced.
  • Methylation: The introduction of the methyl group can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Each step requires careful optimization to yield the desired compound efficiently and with high purity .

1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Agriculture: Its properties might be explored for use as a pesticide or herbicide.
  • Material Science: The compound could be utilized in developing new materials with specific chemical properties due to its unique structure .

Interaction studies of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: To determine how strongly the compound binds to specific targets.
  • Inhibition Studies: To assess its effectiveness in inhibiting enzymatic activity or receptor interactions.

Such studies are essential for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amineC8H9N3SContains a thiophenyl group instead of thiolan
4-Amino-N-(thiazol-2-yl)-pyrazoleC7H8N4SFeatures a thiazole instead of thiolane
5-Methyl-N-(pyridin-2-yl)-pyrazoleC9H10N4Incorporates a pyridine ring

Uniqueness

The uniqueness of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine lies in its specific combination of a pyrazole core with a thiolan substituent, which may confer distinct biological activities not observed in other similar compounds. This structural configuration may also affect its solubility, stability, and interaction profiles compared to other derivatives .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.08301860 g/mol

Monoisotopic Mass

183.08301860 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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